molecular formula C8H12ClNO2 B1607021 2,4-Dimethoxyaniline hydrochloride CAS No. 54150-69-5

2,4-Dimethoxyaniline hydrochloride

Cat. No.: B1607021
CAS No.: 54150-69-5
M. Wt: 189.64 g/mol
InChI Key: PFHRGNBFRBWOPD-UHFFFAOYSA-N
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Description

2,4-Dimethoxyaniline hydrochloride is an organic compound with the molecular formula (CH3O)2C6H3NH2·HCl. It is a dark brown crystalline solid that is soluble in water and behaves as a weak acid in aqueous solutions . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,4-Dimethoxyaniline hydrochloride typically involves the catalytic hydrogenation of 2,4-dimethoxynitrobenzene. This process includes continuous catalytic hydrogenation followed by sedimentation and membrane filtration to obtain the desired product . The reaction conditions are designed to be simple, safe, and suitable for continuous production.

Industrial Production Methods

In industrial settings, the production of this compound follows similar methods but on a larger scale. The process involves the use of specialized equipment to ensure the efficient and safe handling of the chemicals involved. The continuous catalytic hydrogenation method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxyaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2,4-Dimethoxyaniline hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor, affecting various biochemical processes. The compound’s effects are mediated through its ability to bind to active sites on enzymes, altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethoxyaniline hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which affects its solubility and reactivity. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2,4-dimethoxyaniline;hydrochloride
Source PubChem
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InChI

InChI=1S/C8H11NO2.ClH/c1-10-6-3-4-7(9)8(5-6)11-2;/h3-5H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PFHRGNBFRBWOPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2.ClH, C8H12ClNO2
Record name 2,4-DIMETHOXYANILINE HYDROCHLORIDE
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DSSTOX Substance ID

DTXSID1020483
Record name 2,4-Dimethoxyaniline hydrochloride
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Molecular Weight

189.64 g/mol
Source PubChem
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Physical Description

2,4-dimethoxyaniline hydrochloride is a dark brown crystalline solid. (NTP, 1992)
Record name 2,4-DIMETHOXYANILINE HYDROCHLORIDE
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
Record name 2,4-DIMETHOXYANILINE HYDROCHLORIDE
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CAS No.

54150-69-5
Record name 2,4-DIMETHOXYANILINE HYDROCHLORIDE
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Record name Benzenamine, 2,4-dimethoxy-, hydrochloride (1:1)
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Record name 2,4-Dimethoxyaniline hydrochloride
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Record name 2,4-Dimethoxyaniline hydrochloride
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Melting Point

93 to 99 °F (NTP, 1992)
Record name 2,4-DIMETHOXYANILINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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